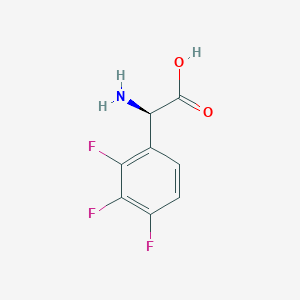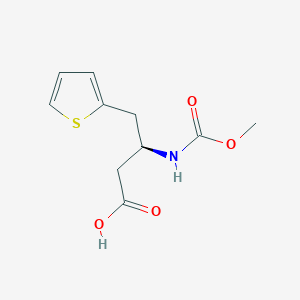
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is a chiral compound featuring a methoxycarbonyl group, an amino group, and a thiophen-2-yl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxylic acid and (S)-2-aminobutanoic acid.
Formation of Intermediate: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amide Bond Formation: The acid chloride is then reacted with (S)-2-aminobutanoic acid in the presence of a base like triethylamine (Et3N) to form the amide intermediate.
Methoxycarbonylation: The final step involves the methoxycarbonylation of the amide intermediate using methyl chloroformate (CH3OCOCl) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Applications: The compound may find use in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The thiophene ring and the methoxycarbonyl group are likely involved in key interactions with the molecular target, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid: The enantiomer of the compound, which may have different biological activity.
Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene rings but different substituents.
Amino acid derivatives: Compounds with similar amino acid backbones but different side chains.
Uniqueness
(S)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
(3S)-3-(methoxycarbonylamino)-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(14)11-7(6-9(12)13)5-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChI Key |
FNOAXPCFCJONNK-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CC=CS1)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CC=CS1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


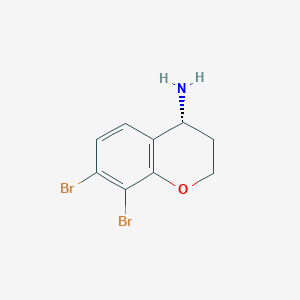
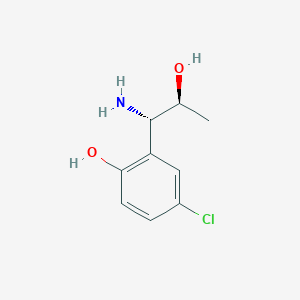
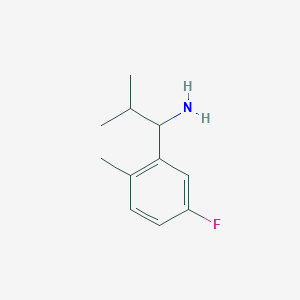
![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)
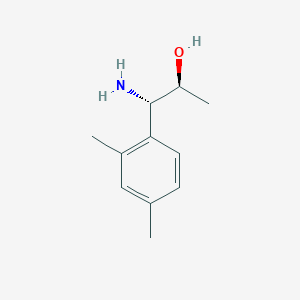
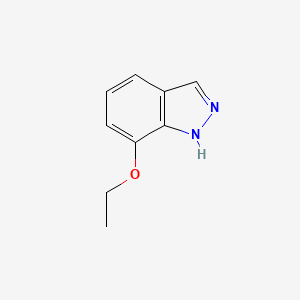
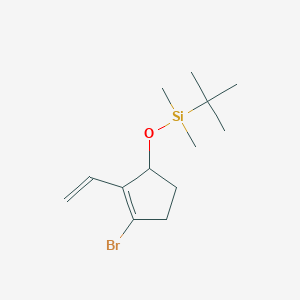
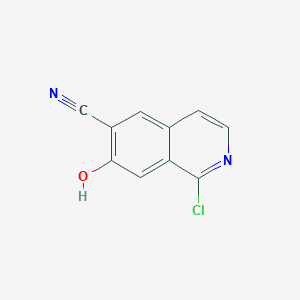

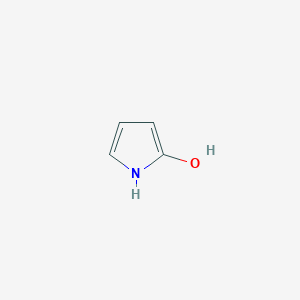
![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
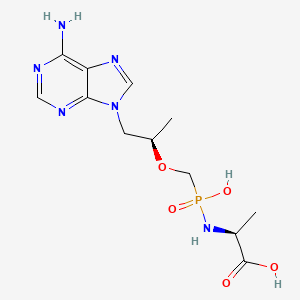
![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
